1-benzyl-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of “1-benzyl-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is not explicitly provided in the search results .Chemical Reactions Analysis
The chemical reactions involving “1-benzyl-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-benzyl-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” are not detailed in the search results .Scientific Research Applications
- Compound 7 exhibits significant antitumor activity. It has been tested against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and lung fibroblasts (WI-38). Notably, it shows potent effects against HepG2 cells, making it a promising candidate for further investigation .
- References :
- Compound 7 demonstrates remarkable antioxidant activity. It surpasses other related compounds in terms of ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging capacity .
- References :
- Docking simulations reveal that compound 7 forms stable hydrogen bonds with specific amino acids (Arg184 and Lys179) within the binding pocket. Its binding score is promising, suggesting potential interactions with relevant biological targets .
- References :
- Compound 7 serves as a key precursor for synthesizing novel heterocyclic derivatives. Its reactions with various secondary amines yield diverse acrylonitrile products, such as those containing morpholino, piperidinyl, and diphenylamino moieties .
- References :
- The benzylic position in compound 7 plays a crucial role. For instance, N-bromosuccinimide (NBS) generates a succinimidyl radical, which abstracts a hydrogen atom from the benzylic position, leading to the formation of succinimide .
- References :
- Although not directly related to compound 7, understanding boron reagents is essential for Suzuki–Miyaura cross-coupling reactions. These reactions are widely used for carbon–carbon bond formation, making them relevant in drug discovery and synthesis .
- References :
Antitumor Activity
Antioxidant Properties
Molecular Modeling and Docking Studies
Synthesis of Novel Heterocyclic Compounds
Benzyl Radical Chemistry
Boron Reagents in Suzuki–Miyaura Coupling
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-3-[[4-(morpholine-4-carbonyl)cyclohexyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c29-23(26-11-13-32-14-12-26)20-8-6-19(7-9-20)17-28-24(30)22-21(10-15-33-22)27(25(28)31)16-18-4-2-1-3-5-18/h1-5,10,15,19-20H,6-9,11-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEQOTJRYDMSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)C(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
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